molecular formula C11H8F3N B13114232 Quinoline, 6-methyl-3-(trifluoromethyl)-

Quinoline, 6-methyl-3-(trifluoromethyl)-

Cat. No.: B13114232
M. Wt: 211.18 g/mol
InChI Key: GAJWMGYBRPBGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions. One common method is the nucleophilic substitution of fluorine atoms, where a precursor compound undergoes cyclization in the presence of a suitable catalyst . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .

Industrial Production Methods: Industrial production of 6-Methyl-3-(trifluoromethyl)quinoline often employs large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This results in increased biological activity and stability . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the modulation of cellular processes .

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

6-methyl-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-2-3-10-8(4-7)5-9(6-15-10)11(12,13)14/h2-6H,1H3

InChI Key

GAJWMGYBRPBGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.